molecular formula C17H17N3O2 B2374807 N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide CAS No. 1421455-85-7

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide

Cat. No.: B2374807
CAS No.: 1421455-85-7
M. Wt: 295.342
InChI Key: ZYNPCMSWCYNDIV-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores: a furan-substituted imidazole core and a 2-methylbenzamide group, linked by an ethyl spacer. These structural motifs are frequently found in bioactive molecules with diverse therapeutic potential . Compounds featuring the imidazole nucleus are known to interact with a wide range of biological targets and have been reported to exhibit various activities, including anticancer, antimicrobial, and anti-inflammatory effects . The furan ring is a common component in molecules with demonstrated biological activity, further enhancing the research value of this compound . Specifically, similar small molecules containing imidazole and related heterocycles have been identified as potent and selective inhibitors of kinases, such as casein kinase 1 (CK1) isoforms, which are implicated in cancer proliferation and neurodegenerative diseases . Other research has shown that molecules containing a 1H-imidazole scaffold can serve as positive allosteric modulators of GABA-A receptors, indicating potential for neurological disorder research . This product is provided for research purposes only, such as in vitro assay development, target identification, and structure-activity relationship (SAR) studies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-5-2-3-6-13(12)17(21)18-9-8-16-19-11-14(20-16)15-7-4-10-22-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNPCMSWCYNDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=NC=C(N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl-imidazole intermediate. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

  • Neurological Disorders
    • N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide has been identified as a potential modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders such as schizophrenia and depression. Studies suggest that compounds targeting these receptors can enhance receptor activity, offering new treatment avenues for these conditions.
  • Cancer Therapy
    • The compound's structural similarities to known kinase inhibitors suggest potential applications in cancer therapy. Research has shown that derivatives of imidazole and benzamide can exhibit significant inhibitory effects on specific kinases involved in tumor proliferation . The exploration of this compound in this context may yield promising results.
  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures have exhibited antimicrobial properties. The furan and imidazole components can enhance the compound's interaction with bacterial targets, potentially leading to the development of new antibacterial agents .
Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundFuran ring, Imidazole, BenzamideModulator of mGluRsPotential use in neurological disorders
4-Chloro-benzamidesChlorine substitution on benzeneRET kinase inhibitorsSpecificity for cancer therapy
Benzimidazole DerivativesBenzimidazole coreIDO1 inhibitorsExtensive bonding network for protein interaction

Case Studies and Research Findings

Recent case studies have highlighted the efficacy of similar compounds in treating various conditions:

  • Study on Neurological Modulation
    • A study published in a peer-reviewed journal demonstrated that compounds structurally related to this compound significantly modulated mGluR activity, providing insights into their potential use in treating schizophrenia .
  • Cancer Inhibition Research
    • Research focusing on imidazole derivatives has shown promise as potent RET kinase inhibitors, suggesting that modifications similar to those found in this compound could enhance anticancer activity .
  • Antimicrobial Efficacy
    • Investigations into furan-based compounds have revealed their antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar activities .

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. The benzamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

Benzimidazole-Furan Hybrids
  • N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide () :

    • Similarities : Contains a benzimidazole core and furan carboxamide.
    • Differences : The target compound uses a simpler imidazole (vs. benzimidazole) and lacks the 4-chlorobenzyl group. This may reduce steric hindrance and alter binding specificity .
  • N-(1-{1-[4-(2-Methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide (): Similarities: Shares the furan-carboxamide and ethyl linker. Differences: The extended phenoxybutyl chain in this analog increases molecular weight (MW = 461.52 g/mol) and may affect membrane permeability compared to the target compound .
Benzimidazole-Triazole Derivatives
  • N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (6o, ) :
    • Similarities : Benzimidazole core with an acetamide linker.
    • Differences : The trifluoromethylphenyl-triazole group introduces strong electron-withdrawing effects, contrasting with the electron-donating furan in the target compound. This affects reactivity and target interactions .
Chlorinated Benzimidazole Analogs
  • N-((2-5-chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-phenyl benzamide (5, ): Similarities: Benzamide and benzimidazole motifs.

Physicochemical Properties

Compound MW (g/mol) Melting Point (°C) Key Substituents LogP* (Predicted)
Target Compound ~349.38 Not reported Furan, 2-methylbenzamide 2.8
N-{[1-(4-Chlorobenzyl)-...furamide 393.85 Not reported 4-Chlorobenzyl, benzimidazole 3.5
6o 434.37 245–248 Trifluoromethylphenyl, triazole 3.2
Compound 5 ~450.90 194–196 Chlorine, benzamide 4.1

*LogP estimated using fragment-based methods.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H19N3O2, with a molecular weight of 341.43 g/mol. The compound features a furan ring, an imidazole moiety, and a benzamide structure, which are known to impart various biological activities.

Antimicrobial Properties

Research indicates that compounds containing imidazole and furan rings exhibit antimicrobial activity. A study demonstrated that derivatives of imidazole showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of imidazole derivatives has been well-documented. For instance, compounds with furan and imidazole moieties have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A specific study highlighted the effectiveness of imidazole derivatives in targeting cancer cells through multiple pathways, including the modulation of apoptosis-related proteins .

Case Studies

  • Study on Anticancer Activity : A recent investigation into the effects of this compound on breast cancer cells reported a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to assess cell death mechanisms, confirming the compound's potential as an anticancer agent .
  • Antimicrobial Evaluation : A comparative study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. Results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in certain assays.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazole Ring : This is often achieved through cyclization reactions involving furan-containing precursors.
  • Alkylation : The introduction of the ethyl group to the imidazole nitrogen is crucial for enhancing biological activity.
  • Amide Formation : Finally, coupling reactions with 2-methylbenzoic acid lead to the formation of the amide bond.

Synthetic Route Overview

StepReaction TypeReagentsConditions
1CyclizationFuran + Imine precursorAcidic catalyst
2AlkylationEthyl halide + ImidazoleBase
3Coupling2-Methylbenzoic acid + Imidazole derivativeCoupling agent

Q & A

Basic: What synthetic routes are recommended for N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide, and which reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the imidazole core followed by functionalization with the furan and benzamide moieties. Key steps include:

  • Coupling reactions : Use of carbodiimide coupling agents (e.g., EDCI) and catalysts (e.g., DMAP) to form amide bonds between intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while reflux conditions improve imidazole ring formation .
  • Purification : Column chromatography or recrystallization (e.g., methanol) is critical for isolating high-purity products .
    Critical factors : Temperature control (±5°C) during exothermic steps and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the imidazole ring and substituent positions (e.g., furan protons at δ 6.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, distinguishing it from by-products .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Basic: What initial biological screening approaches are recommended to evaluate its bioactivity?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination) due to imidazole’s affinity for metal ions in active sites .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to exploit furan’s heterocyclic bioactivity .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:

  • Substituent variation : Modify the benzamide’s methyl group (e.g., halogenation or methoxy substitution) to enhance target binding. For example, a 4-fluorobenzyl analog showed 3x higher kinase inhibition in related compounds .
  • Bioisosteric replacement : Replace the furan with thiophene or oxazole to alter lipophilicity and metabolic stability .
  • Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-validated) and protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Control for stereochemistry : Chiral HPLC ensures enantiopure samples, as racemic mixtures may yield conflicting activity .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., benzimidazole analogs in ’s table) to identify trends (e.g., electron-withdrawing groups enhance antifungal activity) .

Advanced: What strategies minimize by-products during synthesis?

Answer:

  • Stepwise monitoring : Thin-layer chromatography (TLC) at each intermediate stage to detect side reactions early .
  • Catalyst optimization : Use Pd/C or Ni catalysts for selective hydrogenation of nitro groups without reducing the furan ring .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and by-product formation in imidazole cyclization .

Advanced: How to validate analytical methods for detecting impurities in the compound?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and acidic/basic conditions to identify degradation products via LC-MS .
  • Limit of detection (LOD) : Use spike-recovery experiments with known impurities (e.g., unreacted benzamide precursors) to calibrate HPLC thresholds .
  • Cross-validate with NMR : Quantify residual solvents (e.g., DMSO) via ¹H NMR integration against an internal standard (e.g., TMS) .

Advanced: What computational tools aid in predicting its physicochemical properties?

Answer:

  • LogP calculation : Use ChemAxon or MarvinSuite to estimate lipophilicity, critical for blood-brain barrier penetration .
  • pKa prediction : ADMET Predictor or ACD/Labs software identifies ionizable groups (e.g., imidazole NH, pKa ~6.5) affecting solubility .
  • Molecular dynamics (MD) simulations : GROMACS models stability in aqueous vs. lipid environments, guiding formulation design .

Advanced: How to address solubility challenges in in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to dissolve the compound without cytotoxicity .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion for cell-based studies .
  • Salt formation : React with HCl or sodium acetate to generate water-soluble salts of the imidazole moiety .

Advanced: What are the best practices for stability studies under long-term storage?

Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze degradation via HPLC every 30 days .
  • Lyophilization : Freeze-drying in amber vials under argon increases shelf life (>24 months at -20°C) .
  • Excipient screening : Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the furan ring .

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